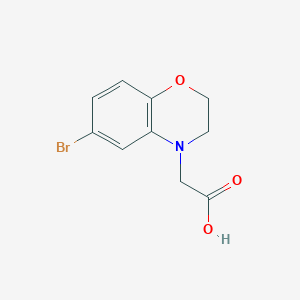

(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Descripción

(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a brominated benzoxazine derivative featuring a bicyclic 1,4-benzoxazine core substituted at the 6-position with a bromine atom and an acetic acid side chain at the 4-position. The benzoxazine scaffold is known for its pharmacological relevance, particularly in modulating receptor activity (e.g., urotensin-II receptors) and as a precursor for bioactive molecules .

Propiedades

IUPAC Name |

2-(6-bromo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-7-1-2-9-8(5-7)12(3-4-15-9)6-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBADPSYLVCVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1CC(=O)O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-nitrophenol and ethyl bromoacetate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Cyclization: The intermediate formed undergoes cyclization to form the benzoxazine ring.

Hydrolysis: The ester group is hydrolyzed to yield the final product, (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block in the synthesis of more complex benzoxazine derivatives.

- Employed in the development of new materials with unique properties.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry:

- Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.

Mecanismo De Acción

The mechanism of action of (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and interactions with enzymes and receptors.

Comparación Con Compuestos Similares

Table 1: Structural Comparison

Key Observations:

- Oxo Group : The presence of a 3-oxo group (e.g., in and ) introduces a ketone, which may participate in hydrogen bonding or metabolic oxidation pathways.

- Side Chain Modifications: Propanoic acid derivatives (e.g., ) exhibit longer aliphatic chains than acetic acid analogues, influencing solubility and membrane permeability.

Physicochemical Properties

Table 2: Property Comparison

- Solubility : Brominated analogues likely exhibit intermediate solubility between polar Cl and lipophilic CH₃ derivatives.

- Thermal Stability : Oxo-substituted derivatives (e.g., ) show higher melting points due to intermolecular hydrogen bonding.

Commercial and Research Availability

- Commercial Suppliers: Brominated derivatives are less common than chloro or methyl variants. For example, Santa Cruz Biotechnology offers 3-(7-bromo-...)propanoic acid at $399/g , whereas chloro analogues are widely available from American Elements .

- Research Use : Methyl- and oxo-substituted compounds () are frequently used as building blocks in medicinal chemistry, while brominated variants remain niche due to synthetic challenges .

Actividad Biológica

(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a compound belonging to the class of benzoxazines, characterized by a bromine atom at the 6th position and an acetic acid moiety at the 4th position. This compound has garnered attention for its potential biological activities, particularly in relation to enzyme inhibition and anti-inflammatory properties.

Research indicates that (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid exhibits significant biochemical interactions:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-1 (COX-1) activity by approximately 40% at a concentration of 0.3 mg/ml. This inhibition can lead to decreased production of prostaglandins, which are mediators of inflammation and pain .

- Cellular Effects : The compound influences various cellular processes, including modulation of cell signaling pathways and gene expression. Its effects on cellular metabolism can alter inflammatory responses, highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism underlying the activity of (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves specific binding interactions with biomolecules. The compound binds to the active site of COX-1, preventing the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid significantly reduces COX-1 activity. In vitro assays indicated that this compound can modulate inflammatory pathways effectively .

- Comparative Analysis : A comparative study with similar benzoxazine derivatives revealed that the presence of the acetic acid moiety enhances its bioactivity compared to other compounds lacking this functional group .

- Stability and Temporal Effects : The stability of (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid in various conditions was analyzed to understand its degradation over time. This aspect is crucial for determining its viability as a therapeutic agent in clinical settings .

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| COX-1 Inhibition | Inhibits COX-1 activity by ~40% at 0.3 mg/ml | |

| Anti-inflammatory | Reduces prostaglandin production | |

| Cellular Modulation | Influences gene expression and metabolism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.